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Compound of Interest

Compound Name: Tyk2-IN-12

Cat. No.: B8258286

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of
Tyk2-IN-12, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2). This document is
intended for researchers, scientists, and drug development professionals interested in the
preclinical characterization of this compound.

Introduction

Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which also
includes JAK1, JAK2, and JAK3. These enzymes play a critical role in cytokine signaling
pathways that are pivotal for immune responses. Dysregulation of the JAK-STAT signaling
pathway is implicated in a variety of autoimmune and inflammatory diseases. Tyk2 is
specifically involved in the signaling of key cytokines such as IL-12, IL-23, and Type |
interferons. Consequently, selective inhibition of Tyk2 presents a promising therapeutic strategy
for the treatment of various immune-mediated disorders, including psoriasis, lupus, and
inflammatory bowel disease.

Tyk2-IN-12 (also known as compound 30) has emerged as a potent and selective inhibitor of
Tyk2. Understanding its kinase selectivity profile is crucial for predicting its therapeutic window
and potential off-target effects. This guide summarizes the available quantitative data on its
inhibitory activity, provides detailed experimental methodologies for assessing kinase
selectivity, and visualizes the relevant biological pathways and experimental workflows.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b8258286?utm_src=pdf-interest
https://www.benchchem.com/product/b8258286?utm_src=pdf-body
https://www.benchchem.com/product/b8258286?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8258286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

Kinase Selectivity Profile of Tyk2-IN-12

The selectivity of a kinase inhibitor is a critical determinant of its safety and efficacy. A highly
selective inhibitor minimizes off-target effects, thereby reducing the potential for adverse
events. The following tables summarize the known inhibitory activity of Tyk2-IN-12 against Tyk2
and other key kinases.

Table 1: In Vitro Inhibitory Potency and Selectivity of
Tyk2-IN-12

Target Assay Type IC50 / Ki Selectivity vs. Tyk2

Tyk2 Biochemical Ki: 0.51 nM[1]

JAK1 Biochemical 90-fold[1]

JAK2 Biochemical 43-fold[1]

JAKS Biochemical 13-fold[1]

hERG Electrophysiological > 30 uM[1] > 58,800-fold

CYP3A4 Biochemical > 30 uM[1] > 58,800-fold

CYP2D6 Biochemical > 30 uM[1] > 58,800-fold

CYP2C9 Biochemical > 30 uM[1] > 58,800-fold

CYP2C8 Biochemical > 30 uM[1] > 58,800-fold

CYP1A2 Biochemical > 30 uM[1] > 58,800-fold

CYP2A6 Biochemical > 30 uM[1] > 58,800-fold

CYP2B6 Biochemical > 30 pM[1] > 58,800-fold

CYP2C19 Biochemical > 30 uM[1] > 58,800-fold

CYP2E1 Biochemical > 30 uM[1] > 58,800-fold

CYP3A5 Biochemical > 30 uM[1] > 58,800-fold
Cellular Activity
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In addition to biochemical assays, the cellular activity of Tyk2-IN-12 has been assessed by
measuring the inhibition of STAT phosphorylation downstream of cytokine receptor activation in
human peripheral blood mononuclear cells (PBMCs).

Phosphorylated

Pathway Cytokine Stimulus e Cellular IC50
Tyk2/JAK2 IL-12 pSTAT4 0.10 pM[1]
JAK1/JAK3 IL-2 pSTATS 0.25 pM[1]
JAK?2 GM-CSF PSTATS 4.1 pM[1]

Representative Kinome Selectivity Profile

While a comprehensive public kinome scan for Tyk2-IN-12 is not currently available, the
selectivity profile of deucravacitinib (BMS-986165), another highly selective allosteric Tyk2
inhibitor, provides a representative example of the desired selectivity for this class of
compounds. Deucravacitinib demonstrates exceptional selectivity for Tyk2 over other JAK
family members and a broad panel of other kinases.

Table 2: Representative Kinase Selectivity Profile of a Selective Tyk2 Inhibitor (Deucravacitinib)

Kinase Binding Assay IC50

Tyk2 (JH2 domain) 1.0 nM[2]

JAK1 > 10,000 nM[3]

JAK2 > 10,000 nM[3]

JAK3 > 10,000 nM[3]

Representative Kinase Panel Generally inactive at high concentrations

Note: This data is for the selective Tyk2 inhibitor deucravacitinib and is intended to be
representative of a highly selective compound of this class. It is not the specific data for Tyk2-
IN-12.
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Signaling Pathway

Tyk2 is a key component of the JAK-STAT signaling pathway, which is activated by a wide
range of cytokines and growth factors. The following diagram illustrates the canonical JAK-
STAT pathway, highlighting the role of Tyk2.
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Caption: The JAK-STAT signaling pathway.
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Experimental Protocols

Accurate determination of kinase selectivity is paramount for the preclinical assessment of a
kinase inhibitor. Below is a detailed methodology for a representative in vitro kinase assay used
for selectivity profiling.

In Vitro Kinase Selectivity Profiling: LanthaScreen® Eu
Kinase Binding Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)
competition binding assay to determine the affinity of a test compound for a kinase of interest.

Materials and Reagents:

Kinase: Purified recombinant human Tyk2.

o Europium-labeled Anti-Tag Antibody: Specific for the tag on the recombinant kinase (e.qg.,
anti-GST).

o Alexa Fluor® 647-labeled Kinase Tracer: An ATP-competitive ligand that binds to the kinase
active site.

e Test Compound: Tyk2-IN-12, serially diluted in DMSO.
e Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35.
o 384-well Microplates: Low-volume, black, round-bottom.

o Plate Reader: Capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at
615 nm and 665 nm).

Experimental Workflow:
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Caption: Experimental workflow for kinase selectivity profiling.
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Procedure:

e Compound Preparation: Prepare a serial dilution of Tyk2-IN-12 in 100% DMSO. A typical
starting concentration is 1 mM, followed by 1:3 serial dilutions.

» Reagent Preparation:

o Prepare the 2X Kinase/Antibody master mix in assay buffer. The final concentration of
kinase and antibody will depend on the specific reagents and should be optimized for a
robust assay window.

o Prepare the 2X Tracer solution in assay buffer. The optimal tracer concentration is typically
at or near its Kd for the kinase.

e Assay Assembly:

o To a 384-well plate, add 5 uL of the serially diluted test compound. Include wells with
DMSO only for "no inhibition" controls and a known potent inhibitor for "maximum
inhibition" controls.

o Add 5 pL of the 2X Kinase/Antibody master mix to all wells.

o Add 5 uL of the 2X Tracer solution to all wells. The final reaction volume is 15 pL.

 Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

o Data Acquisition: Read the plate on a TR-FRET-enabled plate reader. Measure the emission
at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).

o Data Analysis:

o

Calculate the emission ratio (665 nm / 615 nm) for each well.

[¢]

Normalize the data using the "no inhibition" (0% inhibition) and "maximum inhibition"
(100% inhibition) controls.

[¢]

Plot the percent inhibition versus the logarithm of the inhibitor concentration.
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o Determine the IC50 value by fitting the data to a four-parameter logistic equation using
appropriate software.

Conclusion

Tyk2-IN-12 is a highly potent and selective inhibitor of Tyk2. The available data demonstrates
its significant selectivity for Tyk2 over other JAK family members and a panel of off-target
proteins, including hERG and various cytochrome P450 enzymes. This selectivity profile,
coupled with its cellular activity, underscores its potential as a valuable research tool and a
promising starting point for the development of therapeutics for a range of immune-mediated
diseases. Further characterization, including a broad kinome scan, would provide a more
complete understanding of its selectivity and potential for off-target effects. The experimental
protocols and pathway diagrams provided in this guide offer a framework for the continued
investigation and development of Tyk2-IN-12 and other selective Tyk2 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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